molecular formula C15H19F2N5O2 B2821493 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034464-34-9

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2821493
CAS No.: 2034464-34-9
M. Wt: 339.347
InChI Key: NGESCADVQVMMFG-UHFFFAOYSA-N
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Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl group. The ethyl group at the pyrazole’s 1-position and the difluorocyclohexyl moiety distinguish it structurally from related analogs.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N5O2/c1-2-22-8-5-11(20-22)14(23)18-9-12-19-13(21-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,2-4,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGESCADVQVMMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that integrates a complex oxadiazole structure with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound features:

  • Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms that enhances its chemical reactivity and biological activity.
  • Difluorocyclohexyl Group : This substituent increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
  • Pyrazole Moiety : Known for various biological activities, pyrazoles can interact with numerous biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

A study reported that certain synthesized pyrazoles demonstrated strong antibacterial activity against these pathogens at concentrations as low as 31.25 µg/mL .

Anticancer Activity

The 1,3,4-oxadiazole scaffold is recognized for its potential in cancer therapy. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and HDAC contributes to their antiproliferative effects.
  • Selective Interaction with Cancer Targets : These compounds have been shown to selectively bind to nucleic acids and proteins involved in cancer progression .

Table 1 summarizes the anticancer activity of related compounds:

CompoundTargetMechanism of ActionIC50 (µM)
Compound AThymidylate SynthaseEnzyme inhibition0.5
Compound BHDACEnzyme inhibition0.8
Compound CTelomeraseEnzyme inhibition0.3

Anti-inflammatory and Neuroprotective Effects

This compound has also shown promise in modulating inflammatory responses. Its structural components may interact with pathways involved in inflammation and neuroprotection. For instance, isonicotinamide derivatives are known for their neuroprotective effects in conditions like ischemic stroke by modulating inflammatory responses.

The mechanism of action for this compound involves:

  • Binding to Specific Receptors : The compound can interact with various biological receptors or enzymes.
  • Modulation of Signal Transduction Pathways : This interaction can lead to changes in gene expression and metabolic processes relevant to disease states.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For example:

  • A series of synthesized pyrazoles were tested for their antimicrobial properties against a panel of bacteria and fungi.

Table 2 illustrates the results from one such study:

CompoundActivity Against E. coliActivity Against S. aureus
Compound 1High (MIC = 31.25 µg/mL)Moderate (MIC = 62.5 µg/mL)
Compound 2Moderate (MIC = 62.5 µg/mL)High (MIC = 31.25 µg/mL)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazole Substituents :

  • Compounds (3a–3p) : Aryl groups (e.g., phenyl, 4-chlorophenyl) increase molecular rigidity and lipophilicity. For example, 3b (1-(4-chlorophenyl)) has a higher melting point (171–172°C) than 3a (133–135°C), likely due to enhanced crystal packing from halogen interactions .

Oxadiazole vs. Other Heterocycles :

  • Target Compound : The 1,2,4-oxadiazole ring offers metabolic stability and moderate electronegativity, favoring target binding over isosteres like 1,3,4-oxadiazoles.
  • Compound : Replacement of oxadiazole with 1,2-oxazole reduces ring stability due to fewer electronegative atoms, which may decrease in vivo half-life .

Fluorinated Moieties :

  • Target Compound: The 4,4-difluorocyclohexyl group enhances lipophilicity (predicted logP ~3.5) and introduces conformational rigidity, improving membrane permeability compared to non-fluorinated analogs.

Data Table: Key Comparisons

Property Target Compound Compound 3a Compound 3d Compound
Pyrazole Substituent 1-Ethyl 1-Phenyl 1-(4-Fluorophenyl) 1-(4-Fluorobenzyl)
Heterocyclic Ring 1,2,4-Oxadiazole None (carboxamide only) None (carboxamide only) 1,2-Oxazole
Fluorine Content 2F (difluorocyclohexyl) 0F 1F (4-fluorophenyl) 1F (4-fluorobenzyl)
Melting Point (°C) Data not available 133–135 181–183 Data not available
Synthetic Yield Data not available 68% 71% Data not available
Key Functional Groups Difluorocyclohexyl, oxadiazole, ethyl Chloro, cyano, phenyl Fluoro, cyano, phenyl Fluoro, oxazole, benzyl

Research Findings and Trends

  • Lipophilicity: The difluorocyclohexyl group in the target compound likely increases logP compared to 3a (logP ~3.5 vs.
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists oxidative degradation better than 1,2-oxazole (), which is prone to ring-opening in hepatic microsomes .
  • Synthetic Challenges : Introducing the difluorocyclohexyl group may require specialized reagents (e.g., difluorocyclohexyl carboxylic acid) and optimized coupling conditions to mitigate steric effects .

Q & A

Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including cyclization and coupling reactions. For example, the oxadiazole ring can be formed via cyclization of thiosemicarbazides under acidic conditions, followed by alkylation of the pyrazole-carboxamide core. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Catalysts : K₂CO₃ or other mild bases facilitate nucleophilic substitutions (e.g., alkylation of oxadiazole with pyrazole derivatives) .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    Optimization strategy : Use design of experiments (DoE) to evaluate solvent/base combinations and reaction times, as demonstrated in flow-chemistry protocols .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings. For example, coupling constants in ¹H NMR distinguish between 1,2,4-oxadiazole isomers .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., oxadiazole C–N bonds ~1.30–1.35 Å), critical for understanding electronic effects .
  • Mass spectrometry : High-resolution MS validates molecular formula, especially for fluorine-rich structures .

Q. How can initial biological activity screening be designed for this compound?

  • Target selection : Prioritize targets based on structural analogs (e.g., pyrazole-based Factor Xa inhibitors or antimicrobial triazoles ).
  • Assay conditions : Use enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination and cell-based models (e.g., cancer cell lines) for cytotoxicity profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

  • Structural modifications : Compare analogs with varying substituents (Table 1). For example, replacing the 4,4-difluorocyclohexyl group with phenyl or trifluoromethyl groups alters lipophilicity and target binding .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like Factor Xa .

Q. Table 1: Key Structural Modifications and Effects

Modification SiteExample SubstituentBiological Impact
Oxadiazole 3-position4,4-DifluorocyclohexylEnhances metabolic stability
Pyrazole 1-positionEthyl vs. methylAdjusts pharmacokinetic profile
Carboxamide linkerMethyl vs. hydrogenModulates solubility

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (using liver microsomes) to identify bioavailability issues .
  • Formulation optimization : Use lipid-based carriers or co-solvents (e.g., PEG 400) to improve solubility, as seen in pyrazole-carboxamide analogs .

Q. How can crystallographic data resolve electronic effects in the oxadiazole-pyrazole core?

  • Bond angle analysis : Smaller N–C–N angles in the oxadiazole ring (~112°) indicate π-electron delocalization, enhancing electrophilic reactivity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–F⋯H contacts) influencing crystal packing and stability .

Q. What methodologies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein, followed by LC-MS/MS identification .
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to confirm interaction with intended receptors .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify off-target effects .
  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time, which affect IC₅₀ reproducibility .

Q. What experimental approaches resolve inconsistent enzymatic inhibition results?

  • Enzyme source validation : Test recombinant vs. native enzymes (e.g., Factor Xa from human plasma vs. E. coli) to rule out isoform-specific effects .
  • Co-factor dependence : Assess Mg²⁺/Ca²⁺ requirements, as metal ions can alter binding conformations .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • In-line purification : Use continuous-flow systems with integrated scavengers (e.g., silica cartridges) to remove by-products .
  • Quality control : Intermediate characterization via TLC and HPLC at each step minimizes batch-to-batch variability .

Q. How can computational tools enhance SAR-driven drug design?

  • Free-energy perturbation (FEP) : Predicts ΔΔG values for substituent changes, guiding prioritization of synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate logP, permeability, and CYP450 interactions early in development .

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